

A Researcher's Guide to the Cross-Reactivity of Rapamycin Analogs

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Compound of Interest

Compound Name: XL388-C2-amide-PEG9-NH2
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of rapamycin and its analogs, commonly known as "rapalogs," focusing on their interactions with the primary cellular targets: FK506-binding protein 12 (FKBP12), mTOR Complex 1 (mTORC1), and mTOR Complex 2 (mTORC2). The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

Rapamycin is a macrolide compound that, along with its analogs, exerts its biological effects by first forming a complex with the intracellular protein FKBP12.^{[1][2]} This drug-protein complex then allosterically inhibits the serine/threonine kinase mTOR, primarily within the context of mTORC1.^[1] First-generation rapalogs, such as everolimus and temsirolimus, were developed to improve upon the pharmacokinetic properties of rapamycin.^[1] More recently, second-generation mTOR inhibitors have been developed as ATP-competitive inhibitors that can target both mTORC1 and mTORC2, offering a broader spectrum of activity. Understanding the specific binding affinities and inhibitory concentrations of these analogs is crucial for their application in targeted therapies.

Comparative Analysis of Binding Affinities and Inhibitory Concentrations

The following tables summarize the binding affinities (Kd, Ki) and half-maximal inhibitory concentrations (IC50) of various rapamycin analogs for FKBP12, mTORC1, and mTORC2. It is important to note that these values can vary depending on the specific experimental conditions, cell lines, and assay formats used.

First-Generation Rapamycin Analogs (Rapalogs)

These analogs are allosteric inhibitors that primarily target mTORC1.

Compound	Target	Assay Type	Value (nM)	Reference
Rapamycin	FKBP12	Isothermal Titration Calorimetry (ITC)	0.24 (Kd)	[3]
Rapamycin	FKBP12-FRB (mTOR)	Isothermal Titration Calorimetry (ITC)	0.10 (Kd)	[3]
Rapamycin	mTOR (in HEK293 cells)	Cellular Assay	~0.1 (IC50)	[4]
Everolimus	FKBP12	Cell-free Assay	1.6 - 2.4 (IC50)	[4]
Temsirolimus	mTOR	Cell-free Assay	1760 (IC50)	---
Ridaforolimus	mTOR (in HT- 1080 cells)	Cellular Assay	0.2 (IC50)	---
Zotarolimus	FKBP12	Cell-free Assay	2.8 (IC50)	---

Note: Temsirolimus is a prodrug of rapamycin.

Cellular Proliferation IC50 Values for First-Generation Rapalogs:

Compound	Cell Line	IC50 (nM)	Reference
Rapamycin	Caki-2 (Renal)	1.8 ± 0.5	[1]
Rapamycin	786-O (Renal)	2.5 ± 0.7	[1]
Rapamycin	MCF-7 (Breast)	~1-10	[1]
Everolimus	Caki-2 (Renal)	2.2 ± 0.6	[1]
Everolimus	786-O (Renal)	3.1 ± 0.9	[1]
Everolimus	MCF-7 (Breast)	~1-10	[5]
Temsirolimus	Caki-2 (Renal)	2.9 ± 0.8	[1]
Temsirolimus	786-O (Renal)	4.1 ± 1.1	[1]

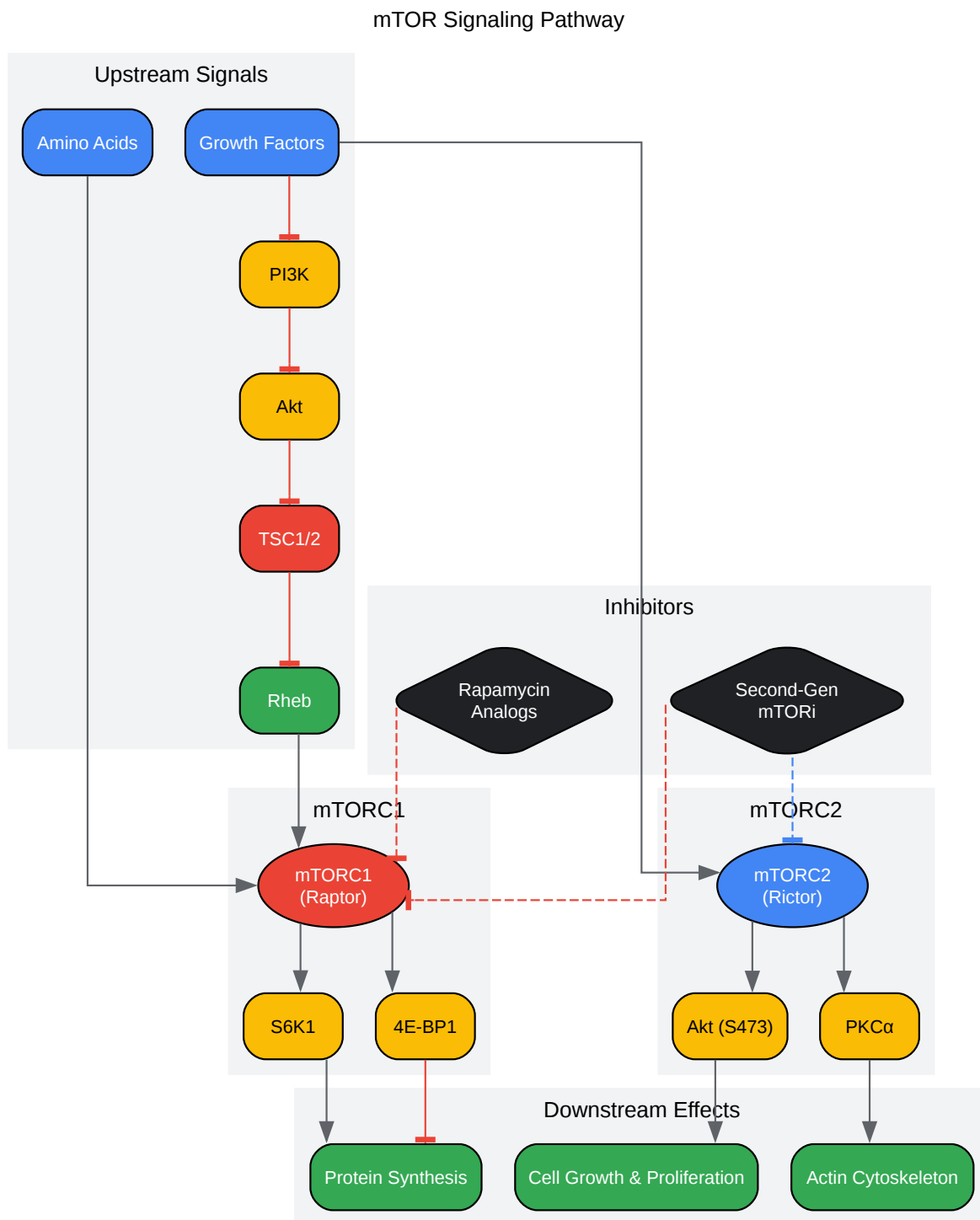
Second-Generation mTOR Inhibitors

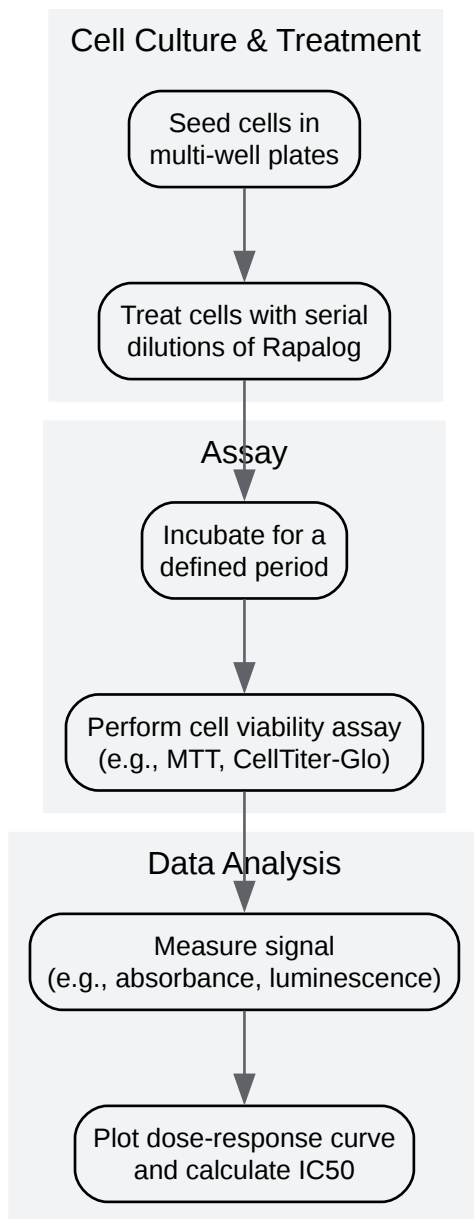
These are ATP-competitive inhibitors, many of which dually target mTORC1 and mTORC2.

Compound	Target	Assay Type	IC50 (nM)	Reference
Dual mTORC1/mTOR C2 Inhibitors				
OSI-027	mTORC1	Biochemical Assay	22	[6][7][8]
mTORC2	Biochemical Assay	65	[6][7][8]	
AZD8055	mTOR	Cell-free Kinase Assay	0.8	[6][9]
Vistusertib (AZD2014)	mTOR	Cell-free Kinase Assay	2.8	[9]
INK128 (Sapanisertib)	mTOR	Cell-free Assay	1	[10]
PP242	mTORC1	Biochemical Assay	8	[6]
mTORC2	Biochemical Assay	80	[6]	
Torin 1	mTOR	In vitro Kinase Assay	3	[7]
KU-0063794	mTOR	Cell-free Assay	~10	[2][4]
Dual PI3K/mTOR Inhibitors				
BEZ235 (Dactolisib)	PI3K $\alpha/\gamma/\delta/\beta$ / mTOR	Cell-free Assay	4 / 5 / 7 / 75 / 6	[4]
GSK2126458 (Omipalisib)	mTORC1 / mTORC2	Cell-free Assay	0.18 / 0.3	[4][10]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the cross-reactivity of rapamycin analogs, the following diagrams illustrate the mTOR signaling pathway and a typical experimental workflow for assessing inhibitor potency.



Experimental Workflow for IC₅₀ Determination

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